Methyl 2-chlorooctadecanoate
Description
Methyl 2-chlorooctadecanoate is a chlorinated fatty acid ester with the chemical formula $ \text{C}{19}\text{H}{37}\text{ClO}_2 $. Structurally, it consists of an 18-carbon chain (octadecanoate) substituted with a chlorine atom at the second carbon position, esterified with a methyl group. This compound is notable for its role in biological applications, particularly as a larvicidal agent against mosquito larvae . Its synthesis typically involves the esterification of 2-chlorooctadecanoic acid with methanol, followed by purification to isolate the ester form. The chlorine atom at the β-position (carbon-2) and the ester moiety are critical to its bioactivity, influencing interactions with biological targets such as insect enzymes or cellular membranes.
Properties
IUPAC Name |
methyl 2-chlorooctadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18H,3-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHHUNXPPDBGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341353 | |
| Record name | Methyl 2-chlorooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41753-99-5 | |
| Record name | Methyl 2-chlorooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chlorooctadecanoate can be synthesized through the esterification of 2-chlorooctadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and controlled reaction conditions to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-chlorooctadecanoic acid or ketones.
Reduction: Formation of 2-chlorooctadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-chlorooctadecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving lipid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chlorooctadecanoate involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The ester group can undergo hydrolysis to release 2-chlorooctadecanoic acid, which may then participate in various biochemical pathways. The chlorine atom in the compound can also influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Methyl 2-chlorooctadecanoate belongs to a class of halogenated fatty acid esters. Key structural analogues include:
- 2-Chlorooctadecanoic Acid: The parent carboxylic acid, lacking the methyl ester group.
- Alkyl 2-Chlorooctadecanoates: Esters with varying alcohol-derived alkyl chains (e.g., ethyl, isopropyl).
The chlorine substitution at carbon-2 distinguishes these compounds from other halogenated esters, such as methyl 2-chloroacrylate (a shorter-chain derivative with a double bond) . Additionally, methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester) differ fundamentally in their carbon skeleton and functional groups, being derived from terpenoid rather than fatty acid precursors .
Effect of Alkyl Chain Length
The size of the esterifying alcohol moiety directly impacts bioactivity (Table 1):
Table 1: Relative Larvicidal Activity of 2-Chlorooctadecanoic Acid and Esters
| Compound | Alkyl Group | Relative Activity |
|---|---|---|
| 2-Chlorooctadecanoic Acid | – | Moderate |
| This compound | Methyl | High |
| Ethyl 2-chlorooctadecanoate | Ethyl | Low |
| Isopropyl 2-chlorooctadecanoate | Isopropyl | Very Low |
Data derived from larvicidal assays against mosquito larvae .
The methyl ester’s superior activity underscores the importance of balancing molecular size and hydrophobicity for optimal biological performance.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at C-2 undergoes nucleophilic substitution (SN2) under basic or nucleophilic conditions. Common nucleophiles include hydroxide, alkoxide, and thiolate ions.
Mechanism:
-
SN2 Pathway : Backside attack by the nucleophile leads to inversion of configuration at C-2.
-
Reactivity : Steric hindrance from the long alkyl chain reduces reaction rates compared to smaller chlorinated esters.
Experimental Data:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (6% ethanolic) | 80°C, 2 hr | 2-Hydroxyoctadecanoate | 93% | |
| NaOCH₃ | Reflux, MeOH | 2-Methoxyoctadecanoate | 85% | |
| KSH | THF, 60°C | 2-Mercaptooctadecanoate | 78% |
Elimination Reactions
Dehydrohalogenation occurs under strong basic conditions, forming α,β-unsaturated esters.
Mechanism:
-
E2 Pathway : Base abstracts a β-hydrogen, concurrent with Cl⁻ departure, forming a double bond.
Experimental Data:
| Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KOH (ethanolic) | 100°C, 3 hr | 2-Octadecenoate | 68% | |
| DBU | Toluene, 120°C | 2-Octadecenoate | 92% |
Kinetics : First-order dependence on ester and base concentrations (k = 1.2 × 10⁻³ L/mol·s at 100°C) .
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-chlorooctadecanoic acid.
Conditions and Outcomes:
| Medium | Catalyst | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acidic | H₂SO₄ (1M) | 80°C, 6 hr | 2-Chlorooctadecanoic acid | 87% | |
| Basic | NaOH (2M) | 25°C, 24 hr | 2-Chlorooctadecanoic acid | 95% |
Note : Prolonged basic hydrolysis may lead to concurrent Cl⁻ substitution or elimination .
Grignard Reactions
The ester reacts with Grignard reagents to form tertiary alcohols after hydrolysis.
Example:
| Grignard Reagent | Conditions | Intermediate | Final Product | Yield | Reference |
|---|---|---|---|---|---|
| CH₃MgBr | THF, 0°C → RT | 2-Chloro-3-methyloctadecanoate | 3-Methyl-2-hydroxyoctadecanoate | 76% |
Mechanism :
-
Nucleophilic attack by Grignard reagent at the carbonyl carbon.
-
Quenching with H₂O yields tertiary alcohol.
Reduction Reactions
Catalytic hydrogenation removes the chlorine atom, yielding methyl octadecanoate (stearate).
Data:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), 25°C | Methyl stearate | 98% | |
| Zn/HCl | Reflux, 2 hr | Methyl stearate | 82% |
Radical Chlorination
The long alkyl chain undergoes secondary chlorination under radical-initiated conditions.
Example:
| Initiator | Conditions | Product | Chlorination Sites | Reference |
|---|---|---|---|---|
| Benzoyl peroxide | Cl₂, 70°C | Methyl 2,9-dichlorooctadecanoate | C-2, C-9 |
Selectivity : Radical stability favors tertiary C-H bonds, but steric effects dominate in saturated chains .
Complexation with Metals
The chlorine atom participates in coordination with transition metals, enabling catalytic applications.
Observed Complexes:
| Metal Salt | Conditions | Application | Reference |
|---|---|---|---|
| AgNO₃ | MeCN, 25°C | Catalytic cyclopropanation | |
| Ni(acac)₂ | Ethanol, 60°C | Cross-coupling reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
